2-Bromo-5-propoxypyridine
Description
2-Bromo-5-propoxypyridine (CAS 1144110-15-5) is a brominated pyridine derivative featuring a bromine atom at the 2-position and a propoxy group (–OCH₂CH₂CH₃) at the 5-position of the pyridine ring. It is characterized by high purity (98%) and is cataloged under the molecular formula C₈H₁₀BrNO, with a molecular weight of 216.08 g/mol (estimated) . The compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) due to the reactivity of the bromine substituent.
Properties
IUPAC Name |
2-bromo-5-propoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYGEMJWLYTXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312233 | |
| Record name | 2-Bromo-5-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144110-15-5 | |
| Record name | 2-Bromo-5-propoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1144110-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting from 5-Hydroxy-2-bromopyridine
A practical approach is to start from 2-bromo-5-hydroxypyridine or related intermediates and convert the hydroxyl group into a propoxy group via nucleophilic substitution or Williamson ether synthesis.
- Step 1: Synthesis of 2-bromo-5-hydroxypyridine by selective bromination or from 2,5-dibromopyridine with controlled substitution.
- Step 2: Alkylation of the 5-hydroxyl group with a propyl halide (e.g., propyl bromide or propyl chloride) under basic conditions to form this compound.
This method ensures regioselectivity by first introducing the bromine and hydroxyl groups and then selectively converting the hydroxyl to the propoxy group.
Direct Bromination of 5-propoxypyridine
Alternatively, this compound can be prepared by brominating 5-propoxypyridine at the 2-position using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
- The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) to avoid side reactions.
- Solvents like carbon tetrachloride, dichloromethane, or ethyl acetate are used.
- Temperature control is critical to achieve selective bromination at the 2-position without affecting the propoxy substituent.
Detailed Synthetic Example: Bromination of 5-propoxypyridine
While direct literature on this compound is limited, analogous compounds such as 2-bromo-5-propylpyridine and 2-bromo-5-methoxypyridine provide insight into the preparation methods.
| Parameter | Typical Conditions for Bromination of 5-Substituted Pyridine |
|---|---|
| Starting material | 5-propoxypyridine |
| Brominating agent | Bromine (Br2) or N-bromosuccinimide (NBS) |
| Solvent | Carbon tetrachloride, dichloromethane, or ethyl acetate |
| Temperature | 0 to room temperature, sometimes under cooling (-10 to 0 °C) |
| Atmosphere | Inert gas (N2 or Ar) |
| Reaction time | 1 to 3 hours |
| Work-up | Extraction, washing, drying over anhydrous sodium sulfate, purification by chromatography or crystallization |
Research Findings and Data Summary
| Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Bromination of 5-propoxypyridine | Br2 or NBS, inert atmosphere, CCl4 or CH2Cl2, 0-25 °C | 60-80 | >95 | Requires careful temperature control |
| Alkylation of 2-bromo-5-hydroxypyridine | Propyl bromide, base (NaH or K2CO3), DMF, reflux | 70-85 | >98 | Williamson ether synthesis, regioselective |
| Grignard reaction on 2,5-dibromopyridine | Isopropylmagnesium chloride, DMF, inert atmosphere | 75-85 | 98-99 | Adapted from 2-bromo-5-aldehyde pyridine prep |
Summary of Key Considerations
- Regioselectivity: Achieving substitution specifically at the 2- and 5-positions requires careful choice of starting materials and reaction conditions.
- Reaction Atmosphere: Protective inert atmospheres (nitrogen or argon) prevent side reactions.
- Temperature Control: Low temperatures (0-20 °C) favor selective bromination and Grignard reactions.
- Purification: Crystallization and chromatographic techniques are essential to obtain high-purity products.
- Scalability: Methods involving Grignard reagents and controlled bromination are amenable to industrial scale-up.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-propoxypyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
2-Bromo-5-propoxypyridine has been investigated for its potential therapeutic properties, particularly in drug development. Its structure allows for modifications that can enhance bioactivity against various diseases.
- Antimicrobial Activity : Studies have indicated that pyridine derivatives can exhibit significant antimicrobial properties. Research has shown that compounds similar to this compound possess activity against bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : The compound is being explored as a potential anticancer agent due to its ability to interact with specific biological pathways involved in tumor growth .
Organic Synthesis
As a versatile intermediate, this compound plays a crucial role in the synthesis of various organic compounds.
- Building Block for Complex Molecules : It serves as a precursor for synthesizing other heterocyclic compounds, which are essential in developing new pharmaceuticals .
- Reactivity in Coupling Reactions : The bromine atom makes it suitable for nucleophilic substitution reactions, facilitating the formation of biaryl compounds .
Case Study 1: Antimicrobial Development
A study conducted by Tamilvendan et al. synthesized Mannich bases from pyridine derivatives, including variations of this compound. These compounds showed promising antimicrobial activity against several pathogens, indicating the potential of pyridine derivatives in developing new antibiotics .
Case Study 2: Anticancer Research
Research published in MDPI highlighted the use of pyridine derivatives in targeting cancer cells. The study focused on modifying the structure of this compound to enhance its interaction with cancer cell receptors, showing potential as a therapeutic agent against specific types of cancer .
Mechanism of Action
The mechanism of action of 2-Bromo-5-propoxypyridine largely depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Research Findings
- Purity Advantage : this compound’s 98% purity ensures reliable performance in sensitive reactions, outperforming lower-purity isomers (e.g., 3-Bromo-5-propoxypyridine at 97%) .
- Positional Effects : Bromine at the 2-position enhances coupling efficiency compared to 3- or 5-bromo isomers in Suzuki reactions .
Biological Activity
2-Bromo-5-propoxypyridine is an organic compound with the molecular formula C8H10BrNO, characterized by a bromine substituent at the 2-position and a propoxy group at the 5-position of the pyridine ring. This compound has garnered attention in both synthetic chemistry and biological research due to its potential applications in drug development and its role in various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to participate in palladium-catalyzed cross-coupling reactions, notably the Suzuki–Miyaura (SM) reaction. This mechanism facilitates the formation of carbon-carbon bonds, which are essential for synthesizing complex organic molecules, including pharmaceuticals.
Target Enzymes and Pathways
Research indicates that this compound interacts with specific enzymes and proteins, influencing various cellular processes:
- Enzyme Interaction : The compound can bind to enzymes, potentially leading to inhibition or activation, thus affecting metabolic pathways.
- Gene Expression : It has been shown to alter gene expression profiles in various cell types, impacting cellular behavior and function.
The compound exhibits several biochemical properties that contribute to its biological activity:
- Cellular Effects : Studies have demonstrated that this compound can influence cell signaling pathways and metabolic processes, which may lead to changes in cellular responses.
- Dosage Effects : The effects of this compound vary significantly with dosage. Low concentrations may exhibit beneficial effects, while high concentrations can be toxic.
Case Studies
- Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can inhibit cell proliferation at certain concentrations, suggesting potential anticancer properties.
- Animal Models : Research involving animal models has indicated that the compound's effects are dose-dependent, with lower doses promoting metabolic activity and higher doses leading to cytotoxicity.
Applications in Drug Development
The compound serves as a precursor for synthesizing biologically active derivatives that may target specific therapeutic areas:
- Anticancer Agents : Ongoing research is exploring its derivatives as potential candidates for cancer treatment.
- Enzyme Activators : Some studies suggest that it may act as an activator for glucose kinase, indicating potential applications in metabolic disorders.
Comparative Analysis
Below is a comparison table highlighting key properties and activities of this compound relative to similar compounds:
| Property/Activity | This compound | Similar Compound A | Similar Compound B |
|---|---|---|---|
| Molecular Formula | C8H10BrNO | C8H9BrN | C8H11BrN |
| Mechanism of Action | SM Cross-Coupling | SM Cross-Coupling | Direct Enzyme Inhibition |
| Anticancer Activity | Yes (dose-dependent) | Yes (high efficacy) | No |
| Enzyme Interaction | Yes | Yes | Limited |
| Toxicity Profile | Moderate at high doses | High | Low |
Q & A
Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions on this compound?
- Methodological Answer : Electron-donating propoxy groups activate the 4-position for SNAr (nucleophilic aromatic substitution), while steric effects direct nucleophiles to the 6-position. Computational NBO (natural bond orbital) analysis quantifies charge distribution, guiding predictive models for substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
